(1XI, 3XI)-1, 2, 3, 4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid, also known as mtca, belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole (1XI, 3XI)-1, 2, 3, 4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid is primarily located in the cytoplasm. Outside of the human body, (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid can be found in alcoholic beverages, fruits, herbs and spices, and mushrooms. This makes (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid a potential biomarker for the consumption of these food products.
Tetrahydroharman-3-carboxylic acid
CAS No.: 5470-37-1
Cat. No.: VC21343660
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5470-37-1 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17) |
| Standard InChI Key | ZUPHXNBLQCSEIA-UHFFFAOYSA-N |
| SMILES | CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 |
| Canonical SMILES | CC1C2=C(CC([NH2+]1)C(=O)[O-])C3=CC=CC=C3N2 |
| Melting Point | 290°C |
Introduction
Chemical Structure and Properties
Tetrahydroharman-3-carboxylic acid (CAS: 5470-37-1) is formally classified as a harmala alkaloid with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol . The compound features a beta-carboline core structure with a carboxylic acid group at the 3-position and a methyl group at position 1, forming a 1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid configuration . This tricyclic structure includes a pyrrole ring fused to a six-membered nitrogen-containing heterocycle and a benzene ring, creating the characteristic beta-carboline skeleton that contributes to its biological activity and chemical reactivity.
Nomenclature and Synonyms
The compound is recognized by multiple synonyms in scientific literature, reflecting its structural characteristics and relationships to similar compounds. Common alternative names include:
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1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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1,2,3,4-tetrahydroharmane-3-carboxylic acid
The variety of nomenclature reflects both systematic IUPAC naming conventions and traditional alkaloid classification systems, with the term "harmane" indicating its relation to the broader class of harmala alkaloids found in various plant species.
Physical and Chemical Properties
Tetrahydroharman-3-carboxylic acid typically appears as a white to slightly brown crystalline powder . Commercial preparations of this compound generally maintain a high purity standard, with analytical grade products offering at least 97.0% purity as determined by HPLC analysis . The compound is relatively stable at room temperature, though storage in cool, dark conditions is recommended for long-term preservation . Its structural features, including the indole nitrogen and carboxylic acid group, contribute to its moderate polarity and potential for hydrogen bonding, influencing its solubility in various solvents and its interactions with biological systems.
Occurrence and Natural Sources
Tetrahydroharman-3-carboxylic acid has been identified in various food products and may also form endogenously in mammalian systems through condensation reactions involving tryptophan derivatives.
Presence in Food Products
Recent metabolomic studies have detected Tetrahydroharman-3-carboxylic acid in various types of vinegar, particularly in traditional Asian black vinegars. A comprehensive metabolomic comparison of five cereal vinegars identified this compound along with harmalan as key components . Specifically, the study detected significant variations in Tetrahydroharman-3-carboxylic acid concentrations across different vinegar types, with particular abundance in Shanxi aged vinegar (SAV), where it was measured at 4.29 ± 0.08 concentration units . The compound was also found in Fujian Monascus vinegar (FMV), Sichuan bran vinegar (SBV), Zhenjiang aromatic vinegar (ZAV), and Japanese black vinegar (JBV), though at varying concentrations . This discovery represents the first reported identification of Tetrahydroharman-3-carboxylic acid in vinegar products, suggesting potential dietary exposure pathways.
Endogenous Formation
Analytical Detection Methods
Various analytical techniques have been developed and employed for the detection and quantification of Tetrahydroharman-3-carboxylic acid in biological samples and food products.
Chromatographic Methods
High-performance liquid chromatography (HPLC) has been established as a primary method for quantifying Tetrahydroharman-3-carboxylic acid in complex matrices, particularly in urine samples . These methods typically involve sample preparation steps such as fluorescamine reaction and solvent extraction to remove potential interfering compounds like tryptamine . The chromatographic separation provides reliable quantitative analysis of the compound and related beta-carbolines, facilitating detailed pharmacokinetic and metabolic studies.
Mass Spectrometry Applications
Mass spectrometry represents another powerful technique for Tetrahydroharman-3-carboxylic acid analysis, with multiple spectral records available in metabolomics databases. The Metabolomics Workbench database contains numerous mass spectral records for this compound, obtained using Orbitrap instrumentation in both positive and negative ionization modes . The compound produces characteristic ions including [M+H]⁺ in positive mode and [M-H]⁻ in negative mode, as well as dimer adducts such as [2M+H]⁺ and [2M-H]⁻ . These mass spectrometric profiles provide valuable reference data for identification and structural confirmation in complex biological samples.
Table 1: Mass Spectrometry Detection Parameters for Tetrahydroharman-3-carboxylic Acid
| Ion Mode | Instrument | Ion Type | MS Level |
|---|---|---|---|
| Positive | Orbitrap | M+H | - |
| Positive | Orbitrap | 2M+H | - |
| Negative | Orbitrap | M-H | - |
| Negative | Orbitrap | 2M-H | - |
| Negative | Orbitrap | 2M-2H+Na | - |
Data compiled from Metabolomics Workbench database records
Pharmaceutical and Biomedical Applications
Tetrahydroharman-3-carboxylic acid has attracted significant interest for its potential pharmaceutical applications and role in neurological research.
Neurological Research
The compound has demonstrated utility in neuroscience research, particularly in studies investigating neurotransmitter modulation mechanisms . Its structural similarity to known psychoactive substances makes it valuable for understanding brain function and the effects of various compounds on mental health . Researchers utilize Tetrahydroharman-3-carboxylic acid to explore neurochemical pathways and receptor interactions involved in neurological processes, potentially contributing to enhanced understanding of conditions such as anxiety, depression, and other neuropsychiatric disorders.
Pharmaceutical Development
In pharmaceutical research, Tetrahydroharman-3-carboxylic acid serves as an important precursor in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals . Its beta-carboline scaffold provides a valuable starting point for medicinal chemistry efforts targeting various therapeutic applications. The compound is explored for potential therapeutic effects in neurological disorders due to its structural similarities to known neuroactive molecules and possible interactions with neurotransmitter systems . These investigations may ultimately contribute to new treatment approaches for conditions with significant unmet medical needs.
Chemical Synthesis Applications
Beyond its direct biological applications, Tetrahydroharman-3-carboxylic acid serves as an important building block in chemical synthesis.
Natural Product Synthesis
Tetrahydroharman-3-carboxylic acid functions as a key building block in the synthesis of other bioactive molecules, facilitating the development of new drugs and natural products with enhanced efficacy . The beta-carboline core structure serves as a privileged scaffold for constructing more complex molecular architectures with specific pharmacological properties. Synthetic chemists leverage this compound to access a diverse array of derivatives through selective functionalization of various positions on the molecule, enabling precise tuning of physicochemical and biological properties.
Catalytic Applications
Recent research has demonstrated novel applications of Tetrahydroharman-3-carboxylic acid analogs in catalysis. A Pd nanoparticle-fabricated Tetrahydroharman-3-carboxylic acid analog immobilized on CoFe₂O₄ has been developed as a heterogeneous catalyst for C-C cross-coupling and C-S coupling reactions . This catalyst system was thoroughly characterized using advanced analytical techniques including FT-IR, SEM, EDX, ICP-OES, XRD, and TGA . The catalytic application demonstrated high efficiency in forming C-C bonds via Suzuki and Stille cross-coupling reactions, as well as in synthesizing aromatic thioethers through C-S coupling using molecular sulfur and haloarenes . These applications showcase the versatility of Tetrahydroharman-3-carboxylic acid derivatives beyond traditional pharmaceutical applications.
Analytical Chemistry Applications
Tetrahydroharman-3-carboxylic acid serves various important functions in analytical chemistry beyond being an analyte itself.
Use as a Standard in Chromatography
The compound is utilized as a standard in chromatographic analyses, aiding in the identification and quantification of related compounds in complex mixtures . Its well-characterized chromatographic behavior and mass spectrometric fragmentation pattern make it valuable for method development and validation in analytical laboratories. Researchers working with beta-carbolines and related alkaloids rely on pure standards of Tetrahydroharman-3-carboxylic acid to ensure accurate quantitation and reliable identification in various matrices.
Mass Spectrometry Reference Standards
The extensive mass spectrometry data available for Tetrahydroharman-3-carboxylic acid in both positive and negative ionization modes provides valuable reference information for metabolomics researchers . The compound's characteristic fragmentation patterns assist in the identification of related structures in untargeted metabolomics studies. The availability of multiple spectral records in databases like the Metabolomics Workbench facilitates reliable compound identification across different instrumental platforms and analytical conditions.
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